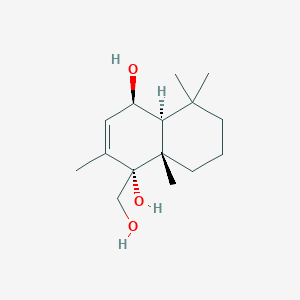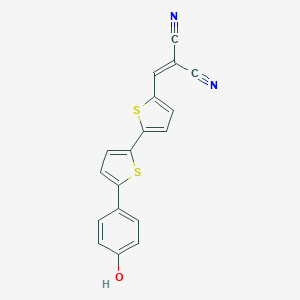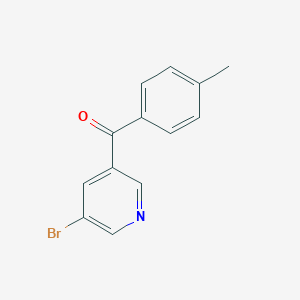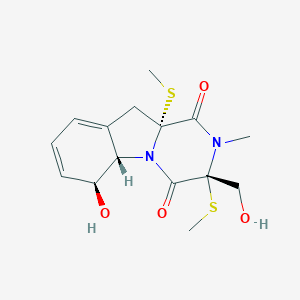
双脱硫双(甲硫基)麦角毒素
描述
Bisdethiobis(methylthio)gliotoxin is a sulfur-containing mycotoxin produced by certain fungi, including Aspergillus fumigatus It is a derivative of gliotoxin, characterized by the addition of two methylthio groups
科学研究应用
Bisdethiobis(methylthio)gliotoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfur-containing mycotoxins and their chemical properties.
Biology: Investigated for its role in fungal virulence and interactions with host organisms.
Medicine: Explored as a potential biomarker for invasive aspergillosis, a severe fungal infection.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
作用机制
Target of Action
Bisdethiobis(methylthio)gliotoxin, also known as Bis(methylthio)gliotoxin or bis(methylthio)gliotoxin, is a potent inhibitor that targets a variety of biological processes. It primarily targets the function of macrophages, inflammation, antiangiogenesis, and various enzymes . It also suppresses the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors .
Mode of Action
Bisdethiobis(methylthio)gliotoxin interacts with its targets by suppressing their function, leading to a variety of changes. For instance, it inhibits the function of macrophages, leading to a decrease in immune response . It also blocks the production of cytokines and inflammatory factors by suppressing the generation of NF-κB .
Biochemical Pathways
The compound affects several biochemical pathways. It is produced by various fungi, including Aspergillus fumigatus, and can be biosynthesized by a gli gene cluster and regulated by a positive GliZ regulator . The compound shows cytotoxic effects via different signal pathways . The biosynthesis of Bisdethiobis(methylthio)gliotoxin is regulated by the bis-thiomethyltransferase GtmA .
Pharmacokinetics
fumigatus, and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
Action Environment
The action of Bisdethiobis(methylthio)gliotoxin can be influenced by environmental factors. For instance, the production of the compound is regulated by a positive GliZ regulator . Additionally, the compound’s action can be influenced by the presence of exogenous gliotoxin .
生化分析
Biochemical Properties
Bisdethiobis(methylthio)gliotoxin plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often inhibitory, contributing to its antibacterial and immunosuppressive properties
Cellular Effects
Bisdethiobis(methylthio)gliotoxin has profound effects on various types of cells and cellular processes. It is known to influence cell function by interfering with redox homeostasis or protein modification . It can also suppress the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors to reduce the angiogenic effect .
Molecular Mechanism
The molecular mechanism of action of Bisdethiobis(methylthio)gliotoxin involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisdethiobis(methylthio)gliotoxin can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
Bisdethiobis(methylthio)gliotoxin is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and interactions of Bisdethiobis(methylthio)gliotoxin are complex and require further study.
准备方法
Synthetic Routes and Reaction Conditions
Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of bis(methylthio)gliotoxin .
Industrial Production Methods
Industrial production of bis(methylthio)gliotoxin involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to bis(methylthio)gliotoxin through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .
化学反应分析
Types of Reactions
Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert bis(methylthio)gliotoxin back to gliotoxin.
Substitution: The methylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Gliotoxin.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Gliotoxin: The parent compound of bis(methylthio)gliotoxin, with similar biological activities but higher toxicity.
Dimethylgliotoxin: Another derivative with two methyl groups, differing in the position of methylation.
Bisdethiobis(methylthio)gliotoxin: A related compound with a similar structure but different functional groups.
Uniqueness
Bisdethiobis(methylthio)gliotoxin is unique due to its specific methylation pattern, which imparts distinct biological properties and reduces its toxicity compared to gliotoxin. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAGMZLGLXSBN-UOVKNHIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995590 | |
| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74149-38-5 | |
| Record name | Bisdethiobis(methylthio)gliotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


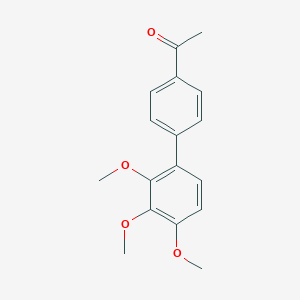
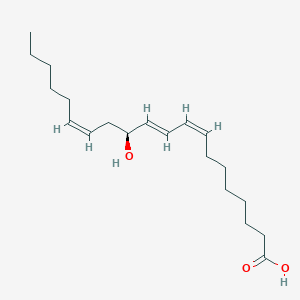
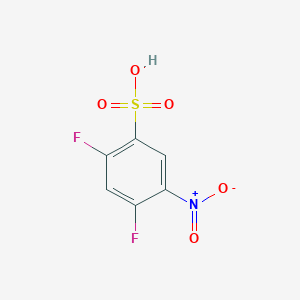
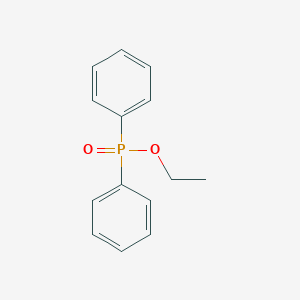
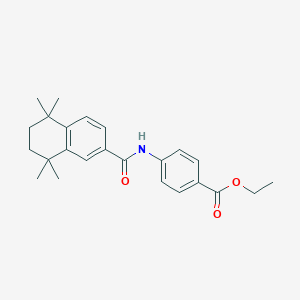
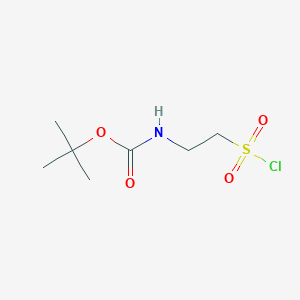

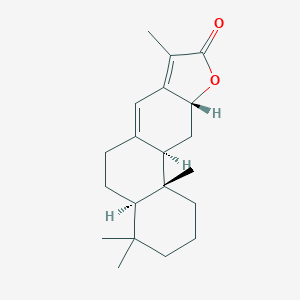

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
